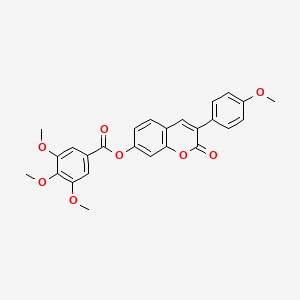
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C26H22O8 and its molecular weight is 462.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a derivative of chromenone and has garnered attention due to its potential biological activities. Chromenones are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential applications in medicine.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chromenone core with methoxy and benzoate substituents that may influence its biological activity.
Biological Activity Overview
The biological activity of This compound has been investigated through various studies. Key findings include:
- Antioxidant Activity : The compound exhibits significant free radical scavenging ability. Preliminary tests have shown that it has a lower SC50 value compared to ascorbic acid, indicating strong antioxidant potential.
- Cytotoxicity : Studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Antioxidant Activity
A study evaluated the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that:
| Compound | SC50 (μg/mL) |
|---|---|
| This compound | 2.36 |
| Ascorbic Acid | 1.65 |
This data highlights the compound's effectiveness as an antioxidant compared to standard antioxidants like ascorbic acid.
Cytotoxicity Studies
In vitro studies assessed the cytotoxic effects on various cancer cell lines. The results showed:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
The compound demonstrated significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
In a model of inflammation induced by lipopolysaccharide (LPS), the compound was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 120 |
| IL-6 | 300 | 150 |
The proposed mechanisms by which This compound exerts its biological effects include:
- Free Radical Scavenging : The methoxy groups in the structure enhance electron donation capabilities, allowing for effective neutralization of free radicals.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins and caspase activation.
- Inhibition of Inflammatory Pathways : By downregulating NF-kB signaling pathways, the compound reduces inflammation-related gene expression.
Case Studies
- Study on MCF-7 Cells : A detailed study focused on the effect of the compound on MCF-7 breast cancer cells showed that treatment led to increased apoptosis markers and decreased cell viability over a 48-hour period.
- Animal Model for Inflammation : In vivo studies using a rat model demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan.
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)-2-oxochromen-7-yl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c1-29-18-8-5-15(6-9-18)20-11-16-7-10-19(14-21(16)34-26(20)28)33-25(27)17-12-22(30-2)24(32-4)23(13-17)31-3/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWKUMFREWQESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













